molecular formula C16H22N6O2S2 B10997869 N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide

Cat. No.: B10997869
M. Wt: 394.5 g/mol
InChI Key: PCFPTSDCPQBUGO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(1S,2R)-2-methylcyclohexyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2,1,3-benzothiadiazole-4-sulfonamide The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of automated systems to monitor and adjust these parameters can help in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(1S,2R)-2-methylcyclohexyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2,1,3-benzothiadiazole-4-sulfonamide: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often require specific solvents, temperatures, and catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or thiols. Substitution reactions can result in a wide range of products depending on the nature of the substituent introduced .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide exhibit significant antimicrobial properties. For instance, derivatives containing thiadiazole rings have been effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Studies suggest that this compound may possess anticancer properties. Thiadiazole-based compounds have shown cytostatic effects in vitro, inhibiting the proliferation of cancer cells by targeting specific pathways involved in cell division . The mechanism often involves the inhibition of key enzymes such as DNA gyrase and topoisomerase .

Anti-inflammatory Effects

The thiazole component of the compound is associated with anti-inflammatory activity. This property may enhance its therapeutic potential in treating inflammatory diseases .

Enzyme Inhibition

The compound is believed to inhibit critical enzymes involved in DNA replication and repair processes. This inhibition can lead to disrupted cell division and subsequent cell death.

Cell Membrane Interaction

There is evidence suggesting that the compound may alter cellular membrane permeability, making bacteria more susceptible to lysis. This mechanism contributes to its antimicrobial efficacy .

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds containing thiadiazole and thiazole groups. Notable findings include:

  • Antimicrobial Efficacy : A study demonstrated that a series of thiadiazole derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Against Cancer Cells : Research on similar compounds revealed their ability to induce apoptosis in various cancer cell lines, suggesting a promising avenue for cancer therapy .
  • Inflammation Models : In vivo studies indicated that thiadiazole-containing compounds reduced inflammation markers in animal models, highlighting their potential for treating inflammatory conditions .

Mechanism of Action

The mechanism by which N-{5-[(1S,2R)-2-methylcyclohexyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2,1,3-benzothiadiazole-4-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of various biological processes, such as enzyme inhibition or activation, signal transduction, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{5-[(1S,2R)-2-methylcyclohexyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2,1,3-benzothiadiazole-4-sulfonamide include other triazine and benzothiadiazole derivatives, such as:

Uniqueness

The uniqueness of N-{5-[(1S,2R)-2-methylcyclohexyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2,1,3-benzothiadiazole-4-sulfonamide lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in scientific research and industry .

Biological Activity

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide is a compound of significant interest due to its diverse biological activities. This article synthesizes available research findings, including its synthesis, biological effects, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C16H16N4OS
Molecular Weight 312.39 g/mol
IUPAC Name This compound
PubChem CID 91654515

Biological Activity Overview

Research indicates that thiadiazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Thiadiazole compounds have demonstrated effectiveness against various bacterial and fungal strains. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus .
  • Anticancer Properties : Several studies have reported that thiadiazole derivatives possess cytotoxic properties against cancer cell lines. For example, related compounds have shown IC50 values in the nanomolar range against various cancer types like colon and breast cancer .
  • Anti-inflammatory Effects : Thiadiazole derivatives have been explored for their anti-inflammatory properties. Some compounds have been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Many thiadiazole derivatives inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Modulation of Signaling Pathways : These compounds may interfere with cellular signaling pathways that regulate cell growth and apoptosis.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of thiadiazole derivatives against Escherichia coli and Candida albicans. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, suggesting a potential for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation focused on breast cancer cells (MCF-7), the compound exhibited significant cytotoxicity with an IC50 value of approximately 17 nM. This suggests a strong potential for further development as an anticancer drug .

Properties

Molecular Formula

C16H22N6O2S2

Molecular Weight

394.5 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetamide

InChI

InChI=1S/C16H22N6O2S2/c1-11(2)9-14-18-19-16(26-14)17-13(23)10-22-15(24)4-3-12(20-22)21-5-7-25-8-6-21/h3-4,11H,5-10H2,1-2H3,(H,17,19,23)

InChI Key

PCFPTSDCPQBUGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)N3CCSCC3

Origin of Product

United States

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